molecular formula C9H5F6NO2 B6321831 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine CAS No. 872707-38-5

2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine

Cat. No.: B6321831
CAS No.: 872707-38-5
M. Wt: 273.13 g/mol
InChI Key: OSWRYJIMMIVKON-UHFFFAOYSA-N
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Description

2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine is a fluorinated organic compound with a complex structure. It belongs to the class of benzodioxins, which are known for their diverse chemical properties and applications. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a fluorinated aromatic compound under acidic conditions.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the benzodioxin ring. This can be accomplished using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions.

    Amination: The final step involves the introduction of the amine group at the 6th position of the benzodioxin ring. This can be achieved through nucleophilic substitution reactions using amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxole: Similar in structure but lacks the amine group at the 6th position.

    2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin: Similar in structure but lacks the amine group at the 6th position.

Uniqueness

2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO2/c10-7(11)5-3-4(16)1-2-6(5)17-9(15,18-7)8(12,13)14/h1-3H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWRYJIMMIVKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(OC(O2)(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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